Cas no 2228871-22-3 (3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid)

3-(4-Bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid is a brominated thiophene derivative featuring a methoxypropanoic acid substituent, offering versatile reactivity for synthetic applications. Its structure combines a bromine atom at the 4-position and a methyl group at the 5-position of the thiophene ring, enhancing its utility in cross-coupling reactions such as Suzuki or Stille couplings. The methoxypropanoic acid moiety provides additional functionalization potential, making it valuable in medicinal chemistry and material science. This compound is particularly useful as an intermediate in the synthesis of complex heterocycles or biologically active molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for advanced organic synthesis.
3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid structure
2228871-22-3 structure
Product Name:3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid
CAS No:2228871-22-3
MF:C9H11BrO3S
MW:279.150840997696
CID:5888948
PubChem ID:165828347
Update Time:2025-10-08

3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid
    • 2228871-22-3
    • EN300-1920872
    • Inchi: 1S/C9H11BrO3S/c1-5-7(10)3-6(14-5)4-8(13-2)9(11)12/h3,8H,4H2,1-2H3,(H,11,12)
    • InChI Key: XYNLLQNDQUXWJY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(=C1)CC(C(=O)O)OC

Computed Properties

  • Exact Mass: 277.96123g/mol
  • Monoisotopic Mass: 277.96123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.8Ų

3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid Pricemore >>

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3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid Related Literature

Additional information on 3-(4-bromo-5-methylthiophen-2-yl)-2-methoxypropanoic acid

3-(4-Bromo-5-Methylthiophen-2-yl)-2-Methoxypropanoic Acid: A Comprehensive Overview

3-(4-Bromo-5-Methylthiophen-2-yl)-2-Methoxypropanoic Acid, also known by its CAS number CAS No. 228871-22-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring system with a methoxy group and a carboxylic acid moiety. The presence of a bromine atom at the 4-position of the thiophene ring further enhances its chemical reactivity and potential for functionalization.

The synthesis of 3-(4-Bromo-5-Methylthiophen-2-yl)-2-Methoxypropanoic Acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the bromine substituent at the desired position, ensuring high yields and purity.

In terms of applications, this compound has shown promise in drug discovery efforts, particularly in the development of anti-inflammatory and anti-cancer agents. Studies have demonstrated that the compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression makes it a valuable lead compound for further optimization.

The structural versatility of 3-(4-Bromo-5-Methylthiophen-2-yl)-2-Methoxypropanoic Acid also lends itself to applications in materials science. Recent research has explored its use as a building block for constructing advanced materials, such as stimuli-responsive polymers and organic semiconductors. The thiophene ring system, in particular, contributes to the material's electronic properties, making it suitable for applications in flexible electronics and optoelectronic devices.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. Preliminary studies suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its potential impact on ecosystems. However, further research is needed to assess its long-term fate in different environmental compartments.

In conclusion, 3-(4-Bromo-5-Methylthiophen-2-yl)-2-Methoxypropanoic Acid represents a versatile and promising compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and application development, positions it as a key player in future scientific breakthroughs.

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